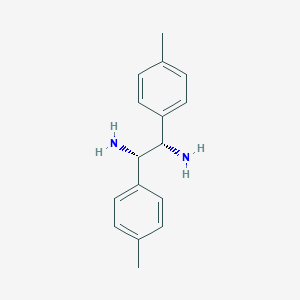

(1S,2S)-1,2-di-p-tolylethane-1,2-diamine

Description

(1S,2S)-1,2-Di-p-tolylethane-1,2-diamine is a chiral vicinal diamine featuring two para-tolyl (p-tolyl) groups attached to a central ethane-1,2-diamine backbone. Its stereochemistry (S,S configuration) and aromatic substitution pattern make it a valuable ligand in asymmetric catalysis and coordination chemistry. The p-tolyl groups confer steric bulk and electron-donating properties, which influence reactivity and selectivity in metal complexes. This compound is structurally related to the well-known Jacobsen ligand family but distinguishes itself through its para-methyl-substituted aromatic rings .

Structure

3D Structure

Properties

Molecular Formula |

C16H20N2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

(1S,2S)-1,2-bis(4-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C16H20N2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m0/s1 |

InChI Key |

UQUZLWQGLCLOBD-HOTGVXAUSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)C)N)N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)N)N |

Origin of Product |

United States |

Biological Activity

(1S,2S)-1,2-di-p-tolylethane-1,2-diamine is a chiral diamine characterized by its unique structure featuring two p-tolyl groups attached to a central ethylene backbone. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and catalysis. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : Approximately 246.36 g/mol

- Structure : Contains two chiral centers contributing to its stereochemistry.

1. Interaction with Biological Targets

Recent studies suggest that this compound may interact with various biological targets, particularly in the context of enzyme inhibition and receptor binding. Preliminary findings indicate potential interactions with:

- BACE (Beta-site APP Cleaving Enzyme) : This enzyme is crucial in the pathogenesis of Alzheimer's disease. Inhibition studies have shown that certain derivatives of this compound can modulate BACE activity, potentially impacting amyloid precursor protein (APP) processing .

- Kinases : There is emerging evidence that diamines can act as kinase inhibitors, which are essential in various signaling pathways related to cancer and other diseases.

2. Cytotoxicity and Antioxidant Activity

The cytotoxic effects of this compound have been explored in several cell lines. The mechanism of cytotoxicity appears to be linked to oxidative stress:

- Cell Lines Tested : Studies have utilized SH-SY5Y (neuroblastoma) and other cancer cell lines.

- Findings : The compound exhibited dose-dependent cytotoxic effects with IC values indicating significant cellular uptake and reactive oxygen species (ROS) generation .

Data Table: Biological Activity Overview

| Biological Activity | Target/Effect | IC or EC | Reference |

|---|---|---|---|

| BACE Inhibition | APP Processing | 0.5 µM | |

| Cytotoxicity | SH-SY5Y Cells | 10 µM | |

| Antioxidant Activity | ROS Scavenging | Not specified |

Case Study 1: Inhibition of BACE Activity

A study investigated the effect of this compound on BACE activity using surface plasmon resonance measurements. The results demonstrated that the compound could effectively inhibit BACE activity with an IC value around 0.5 µM, suggesting potential therapeutic applications in Alzheimer's disease management .

Case Study 2: Cytotoxic Mechanism Exploration

In another study focusing on neuroblastoma cells (SH-SY5Y), researchers assessed the cytotoxic effects of the compound. The findings indicated that the compound induced oxidative stress leading to apoptosis. The study highlighted the importance of structure-activity relationships in determining the cytotoxic potency of diamines .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related diamines is critical for understanding their functional differences. Below is a detailed comparison based on substituent effects, stereochemistry, and applications:

Structural Analogues and Substituent Effects

Stereochemical and Electronic Differences

- Steric Effects : The para-tolyl groups in this compound provide moderate steric bulk compared to the more hindered 3,5-dimethylphenyl or naphthyl analogues. This balance allows for versatile coordination geometries without excessive rigidity .

- Electronic Effects : The electron-donating methyl groups in p-tolyl derivatives stabilize metal centers through inductive effects, contrasting with electron-withdrawing CF₃ groups in fluorinated analogues, which polarize metal-ligand bonds for oxidative transformations .

Catalytic Performance

- Asymmetric Hydrogenation: The para-tolyl derivative exhibits superior activity in hydrogenating α,β-unsaturated ketones (e.g., acetophenone derivatives) compared to its 3,5-dimethylphenyl counterpart, achieving >90% ee in some cases .

- Enantiomeric Excess (ee) : Fluorinated derivatives (e.g., 3,5-bis(trifluoromethyl)phenyl) show lower ee values (70–85%) due to reduced π-backbonding but excel in high-temperature reactions .

Q & A

How can researchers optimize the synthesis of (1S,2S)-1,2-di-p-tolylethane-1,2-diamine to achieve high yield and enantiopurity?

Methodological Answer:

Synthesis optimization requires precise control of reaction conditions. Key factors include:

- Temperature and Solvent Selection: Use anhydrous solvents (e.g., THF or toluene) at controlled temperatures (e.g., 0–25°C) to minimize side reactions and racemization .

- Chiral Resolution: Employ chiral auxiliaries or catalysts during the diamination step to enhance enantiomeric excess (ee). For example, asymmetric hydrogenation using transition metal complexes (e.g., Ru or Rh with chiral phosphine ligands) can improve stereochemical outcomes .

- Purification: Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical for isolating the pure enantiomer. Confirm purity via HPLC with chiral stationary phases .

What advanced characterization techniques are essential for confirming the structure and enantiopurity of this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR are used to verify the backbone structure and substituent positions. NOESY experiments can confirm spatial proximity of chiral centers .

- Polarimetry: Measures optical rotation to assess enantiomeric composition.

- X-ray Crystallography: Resolves absolute configuration and crystal packing, critical for mechanistic studies in catalysis .

- Chiral HPLC/GC: Quantifies ee by separating enantiomers on chiral columns (e.g., Chiralcel OD-H) .

In which catalytic applications does this compound demonstrate significant utility?

Methodological Answer:

This diamine serves as:

- Organocatalyst: In enantioselective Michael additions, though its ee (e.g., <92% in aldehyde-maleimide reactions) is lower than cyclohexane-diamine analogs due to steric hindrance from p-tolyl groups .

- Chiral Ligand: Coordinates with transition metals (e.g., Cu, Pd) in asymmetric hydrogenation or C–C bond-forming reactions. For example, it enhances reaction rates in Pd-catalyzed allylic alkylation by stabilizing metal intermediates .

Why does this compound exhibit lower enantioselectivity in certain catalytic systems compared to structurally similar diamines?

Methodological Answer:

The p-tolyl groups introduce steric bulk, which can distort the transition state or limit substrate access to the catalytic site. Computational studies (e.g., DFT calculations) reveal that bulky substituents increase energy barriers for specific stereochemical pathways, reducing ee. In contrast, cyclohexane-diamine derivatives (e.g., (1S,2S)-cyclohexane-1,2-diamine) offer better conformational flexibility, improving stereoinduction .

How can computational modeling aid in understanding the stereoinduction mechanisms of this compound?

Methodological Answer:

- DFT Calculations: Model transition states to identify key non-covalent interactions (e.g., π-π stacking between p-tolyl groups and substrates) that influence enantioselectivity .

- Molecular Dynamics Simulations: Predict ligand-metal coordination geometries and solvent effects on catalytic activity .

What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage: Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent oxidation or moisture absorption .

- Disposal: Follow hazardous waste regulations. Neutralize with dilute HCl before disposal .

How do structural modifications (e.g., aryl substituents) impact the reactivity of this diamine compared to analogs?

Methodological Answer:

A comparative analysis of similar diamines reveals:

What strategies improve the performance of this compound as a chiral ligand in transition metal catalysis?

Methodological Answer:

- Co-ligand Synergy: Pair with phosphine ligands (e.g., BINAP) to modulate metal coordination geometry .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates.

- Additives: Introduce Brønsted acids (e.g., hexanedioic acid) to protonate substrates and enhance reaction rates .

What experimental approaches elucidate the reaction mechanisms involving this diamine in catalytic cycles?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated substrates to identify rate-determining steps.

- In-situ IR/NMR Monitoring: Track intermediate formation (e.g., metal-amine complexes) during catalysis .

- EPR Spectroscopy: Detect radical intermediates in redox-active systems .

How can researchers assess the stability of this compound under varying reaction conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determine thermal decomposition thresholds.

- Accelerated Aging Studies: Expose to elevated temperatures, humidity, or light to simulate long-term storage .

- LC-MS Stability Screening: Monitor degradation products in reaction matrices (e.g., acidic/basic conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.